ethyl 2-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The intermediate products are then subjected to further reactions, such as esterification and substitution, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE
- 4-((3-(ETHOXYCARBONYL)-1-METHYL-5-(PYRROLIDIN-1-YLMETHYL)-1H-INDOL-2-YL)METHYL)BENZENESULFINATE
Uniqueness
ETHYL 2-{[4-(ETHOXYCARBONYL)PIPERAZINO]METHYL}-5-HYDROXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[(4-ethoxycarbonylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H29N3O5/c1-3-32-24(30)23-20-16-19(29)10-11-21(20)28(18-8-6-5-7-9-18)22(23)17-26-12-14-27(15-13-26)25(31)33-4-2/h5-11,16,29H,3-4,12-15,17H2,1-2H3 |
InChI Key |
SBFBAVUVXPSIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OCC |
Origin of Product |
United States |
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